molecular formula C26H25NO4 B169258 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid CAS No. 1217731-48-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B169258
CAS No.: 1217731-48-0
M. Wt: 415.5 g/mol
InChI Key: JDBKBGOHVBNXRB-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of phenylalanine. The process begins with the reaction of phenylalanine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Reaction Conditions:

    Reagents: Phenylalanine, fluorenylmethoxycarbonyl chloride, sodium carbonate or triethylamine.

    Solvents: Dichloromethane or tetrahydrofuran.

    Temperature: 0-5°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Oxidation and Reduction: The phenyl group can undergo oxidation to form phenyl ketones or reduction to form phenyl alcohols.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

    Deprotection: Phenylalanine.

    Coupling: Peptides with protected amino groups.

    Oxidation: Phenyl ketones.

    Reduction: Phenyl alcohols.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides, which are essential for studying protein structure and function. The compound is also used in the development of peptide-based drugs and in the study of enzyme-substrate interactions.

In medicinal chemistry, this compound is used to synthesize peptide analogs that can act as enzyme inhibitors or receptor agonists/antagonists. It is also employed in the development of diagnostic tools and therapeutic agents for various diseases, including cancer and infectious diseases.

Comparison with Similar Compounds

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is similar to other amino acid derivatives that use different protecting groups. Some of these compounds include:

    Boc-Phenylalanine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.

    Cbz-Phenylalanine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.

    TFA-Phenylalanine: Uses the trifluoroacetyl (TFA) group as a protecting group.

Uniqueness: The fluorenylmethoxycarbonyl group offers several advantages over other protecting groups, including:

    Ease of Removal: The Fmoc group can be removed under mild basic conditions, which is less likely to cause side reactions compared to acidic conditions required for Boc or Cbz groups.

    Stability: The Fmoc group is stable under a wide range of reaction conditions, making it suitable for complex peptide syntheses.

    Fluorescence: The Fmoc group is fluorescent, allowing for easy monitoring of the deprotection process.

These features make ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid a preferred choice in peptide synthesis and other applications requiring amino group protection.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBKBGOHVBNXRB-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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